molecular formula C8H12N3O4P B12516688 Guanidine, [3-[(phosphonooxy)methyl]phenyl]- CAS No. 820208-50-2

Guanidine, [3-[(phosphonooxy)methyl]phenyl]-

Cat. No.: B12516688
CAS No.: 820208-50-2
M. Wt: 245.17 g/mol
InChI Key: USIPEYFLVYHCFW-UHFFFAOYSA-N
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Description

Guanidine, [3-[(phosphonooxy)methyl]phenyl]- is a compound that features a guanidine group attached to a phenyl ring, which is further substituted with a phosphonooxy group. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. Common methods include the use of thiourea derivatives as guanidylating agents, coupling reagents, and metal-catalyzed guanidylation . For Guanidine, [3-[(phosphonooxy)methyl]phenyl]-, a specific synthetic route involves the reaction of 3-(phosphonooxy)methylphenylamine with a guanidylating agent under controlled conditions .

Industrial Production Methods

Industrial production of guanidine derivatives often employs large-scale synthesis techniques, including continuous flow reactors and batch processing. The use of efficient guanidylating agents and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanidine, [3-[(phosphonooxy)methyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include guanidinium salts, substituted phenyl derivatives, and amines .

Scientific Research Applications

Guanidine, [3-[(phosphonooxy)methyl]phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Guanidine, [3-[(phosphonooxy)methyl]phenyl]- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can bind to negatively charged sites on proteins and enzymes, affecting their activity and function. This interaction is crucial in its role as a catalyst and in its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Guanidine: A simple guanidine molecule without additional substituents.

    N,N’-Disubstituted Guanidines: Guanidines with two substituents on the nitrogen atoms.

    Cyclic Guanidines: Guanidines incorporated into ring structures

Uniqueness

Guanidine, [3-[(phosphonooxy)methyl]phenyl]- is unique due to the presence of the phosphonooxy group, which enhances its reactivity and ability to form strong hydrogen bonds. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

CAS No.

820208-50-2

Molecular Formula

C8H12N3O4P

Molecular Weight

245.17 g/mol

IUPAC Name

[3-(diaminomethylideneamino)phenyl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H12N3O4P/c9-8(10)11-7-3-1-2-6(4-7)5-15-16(12,13)14/h1-4H,5H2,(H4,9,10,11)(H2,12,13,14)

InChI Key

USIPEYFLVYHCFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)COP(=O)(O)O

Origin of Product

United States

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